molecular formula C16H16F4N4 B12233940 5-Fluoro-4-methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine

5-Fluoro-4-methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine

Cat. No.: B12233940
M. Wt: 340.32 g/mol
InChI Key: WPLUDOKNLNYCNN-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom, a methyl group, and a trifluoromethyl-substituted phenyl group attached to a piperazine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and the introduction of the piperazine and trifluoromethylphenyl groups. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as 2,4-diamino-5-fluoropyrimidine and 4-methyl-2-oxo-2H-pyrimidine-6-carbaldehyde.

    Introduction of the Piperazine Group: The piperazine group can be introduced through a nucleophilic substitution reaction using 1-(3-trifluoromethylphenyl)piperazine as the nucleophile.

    Final Assembly: The final compound is obtained by coupling the pyrimidine core with the piperazine derivative under suitable reaction conditions, such as refluxing in an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

5-Fluoro-4-methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for drug development.

    Materials Science: The compound’s fluorinated structure can impart desirable properties, such as increased stability and hydrophobicity, making it useful in the development of advanced materials.

    Biological Research: The compound can be used as a tool in biological studies to investigate the effects of fluorinated pyrimidine derivatives on cellular processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound may inhibit or activate enzymes involved in key biochemical pathways.

    Modulation of Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.

    Interference with DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and replication processes.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: This compound shares the trifluoromethylphenyl group and exhibits similar chemical properties.

    4-(Trifluoromethyl)-2,3,5,6-tetrafluorobenzyl bromide: This compound contains a trifluoromethyl group and is used in similar chemical reactions.

Uniqueness

The uniqueness of 5-Fluoro-4-methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16F4N4

Molecular Weight

340.32 g/mol

IUPAC Name

5-fluoro-4-methyl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C16H16F4N4/c1-11-14(17)15(22-10-21-11)24-7-5-23(6-8-24)13-4-2-3-12(9-13)16(18,19)20/h2-4,9-10H,5-8H2,1H3

InChI Key

WPLUDOKNLNYCNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)F

Origin of Product

United States

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